molecular formula C11H9BrN4O3 B13892508 3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione

3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B13892508
M. Wt: 325.12 g/mol
InChI Key: IIXYHFCJBLVIIP-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a triazole ring fused to a pyridine ring, with a piperidine-2,6-dione moiety attached, making it a unique and complex molecule.

Preparation Methods

The synthesis of 3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an enaminonitrile, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the condensation and formation of the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include other triazolopyridines and triazolothiadiazines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

The uniqueness of 3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

3-(5-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C11H9BrN4O3/c12-7-2-1-3-8-14-16(11(19)15(7)8)6-4-5-9(17)13-10(6)18/h1-3,6H,4-5H2,(H,13,17,18)

InChI Key

IIXYHFCJBLVIIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)N3C(=N2)C=CC=C3Br

Origin of Product

United States

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